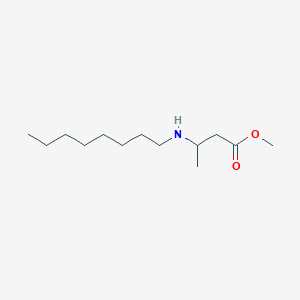
Methyl 3-(octylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(octylamino)butanoate, also known as octylaminobutanoic acid methyl ester, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid with a characteristic odor and is soluble in water, alcohol, and ether. The compound has been studied for its potential use in pharmaceuticals, cosmetics, and food products, as well as its potential use in research applications.
Scientific Research Applications
Methyl 3-(octylamino)butanoate has been studied for its potential use in scientific research. It has been used as a substrate for enzymatic studies, as a reagent in organic synthesis, and as a reference compound for the identification of other compounds. It has also been studied for its potential use in drug delivery systems and as a potential antibacterial agent.
Mechanism of Action
Methyl 3-(octylamino)butanoate has been studied for its potential mechanism of action. It has been shown to interact with several enzymes, including acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. The compound has also been shown to interact with proteins involved in the regulation of cell growth and differentiation, as well as proteins involved in the regulation of cell death.
Biochemical and Physiological Effects
Methyl 3-(octylamino)butanoate has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. The compound has also been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus. It has also been shown to have a protective effect against oxidative damage in cells.
Advantages and Limitations for Lab Experiments
Methyl 3-(octylamino)butanoate has several advantages and limitations for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also soluble in a variety of solvents, making it easy to work with. However, it is not a highly stable compound and can be easily degraded by heat or light. Additionally, it can be toxic if mishandled, and it is not approved for use in humans.
Future Directions
Methyl 3-(octylamino)butanoate has potential applications in a variety of fields. Further research could be conducted to explore its potential use in drug delivery systems, as an antimicrobial agent, and as a potential therapeutic agent. Additionally, further research could be conducted to explore its potential use in cosmetic and food products. Additionally, further research could be conducted to explore its potential use as an antioxidant and to further explore its potential biochemical and physiological effects.
Synthesis Methods
Methyl 3-(octylamino)butanoate can be synthesized through a variety of methods. The most common method involves the reaction of octylamine with methyl butanoate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces a mixture of methyl 3-(octylamino)butanoate and Methyl 3-(octylamino)butanoatetanoic acid. The mixture can be separated by distillation, and the pure product can be isolated by crystallization.
properties
IUPAC Name |
methyl 3-(octylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(2)11-13(15)16-3/h12,14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZPZGMOEWHPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(octylamino)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

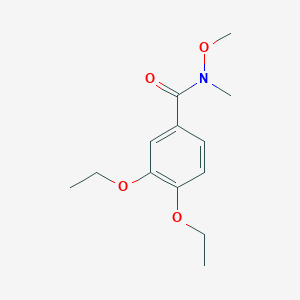
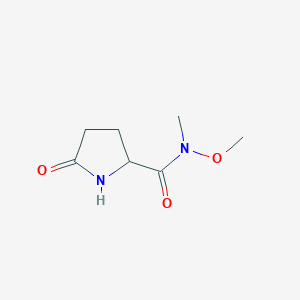
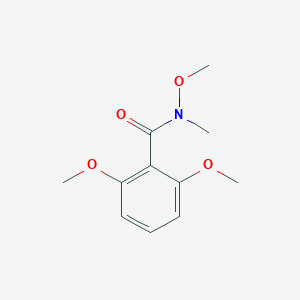
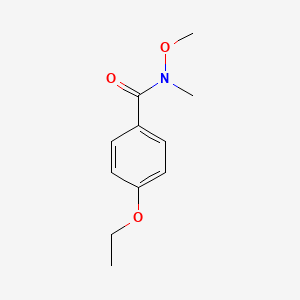
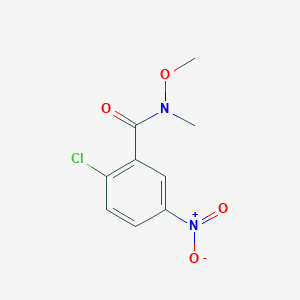
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
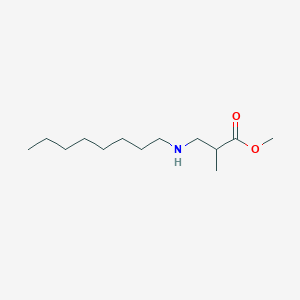
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
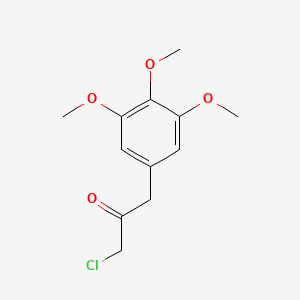
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)